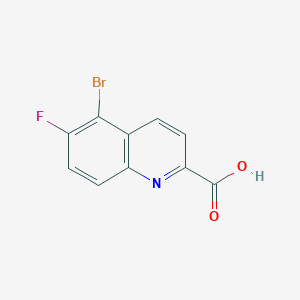

5-Bromo-6-fluoroquinoline-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

5-bromo-6-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-9-5-1-3-8(10(14)15)13-7(5)4-2-6(9)12/h1-4H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSYIUBWVDLGQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoroquinoline-2-carboxylic acid typically involves the introduction of bromine and fluorine atoms into the quinoline ring, followed by the carboxylation of the resulting intermediate. One common method involves the electrophilic substitution of a quinoline derivative with bromine and fluorine reagents. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and a catalyst like iron(III) bromide or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of 5-Bromo-6-fluoroquinoline-2-carboxylic acid may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-6-fluoroquinoline-2-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms with alkoxy groups.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the quinoline ring.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the quinoline ring.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H6BrFNO2

- CAS Number : 1420790-57-3

- Structural Characteristics : The compound features a quinoline backbone with a bromine atom at the 5-position and a fluorine atom at the 6-position, along with a carboxylic acid group at the 2-position. This unique structure contributes to its biological activity.

Antimicrobial Activity

One of the primary applications of 5-bromo-6-fluoroquinoline-2-carboxylic acid is its role as an antimicrobial agent. Quinoline derivatives have been extensively studied for their ability to inhibit bacterial growth, particularly against resistant strains.

Case Study: Mycobacterium tuberculosis Inhibition

Recent studies have highlighted the effectiveness of quinoline carboxylic acids against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. Research indicates that modifications in the quinoline structure can enhance inhibitory activity. For instance, compounds similar to 5-bromo-6-fluoroquinoline-2-carboxylic acid have shown promising results in both replicating and non-replicating forms of Mtb, with a focus on DNA gyrase inhibition as a mechanism of action .

| Compound | MIC (μg/mL) | Activity Against Mtb |

|---|---|---|

| 5-Bromo-6-fluoroquinoline-2-carboxylic acid | <16 | Effective |

| Modified derivatives | >16 - <32 | Moderate |

Synthesis and Modification

The synthesis of 5-bromo-6-fluoroquinoline-2-carboxylic acid can be achieved through various chemical pathways, often involving bromination and fluorination reactions on quinoline precursors. The introduction of different substituents at various positions on the quinoline ring can lead to compounds with enhanced biological properties.

Synthesis Pathways

- Bromination : Introduction of bromine at the 5-position using brominating agents.

- Fluorination : Fluorine substitution at the 6-position can be accomplished through nucleophilic substitution reactions.

- Carboxylation : The carboxylic acid group can be introduced via carbonylation techniques.

Pharmacological Insights

The pharmacological profile of 5-bromo-6-fluoroquinoline-2-carboxylic acid suggests that it may also exhibit anti-inflammatory properties, potentially making it useful in treating conditions beyond infections. Studies indicate that quinolone derivatives can modulate inflammatory pathways, although further research is needed to fully elucidate these effects .

Mecanismo De Acción

The mechanism of action of 5-Bromo-6-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. For example, the compound may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell division . Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-enzyme complex .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 5-Bromo-6-fluoroquinoline-2-carboxylic acid

- CAS Registry Number : 1420790-57-3

- Molecular Formula: C₁₀H₅BrFNO₂

- Purity : ≥97% (commercial grade)

Structural Features: This compound belongs to the quinoline family, characterized by a fused bicyclic aromatic system (benzene + pyridine rings). The substitution pattern includes a bromine atom at position 5, a fluorine atom at position 6, and a carboxylic acid group at position 2. These substituents confer distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibitors) or materials science .

Comparison with Structurally Similar Compounds

Picolinic Acid Derivatives

Picolinic acids share a pyridine backbone with a carboxylic acid group but lack the fused benzene ring of quinoline. Key analogs include:

Key Differences :

- Ring System: Quinoline’s fused rings enhance π-π stacking interactions compared to picolinic acids’ single pyridine ring.

Benzimidazole Derivatives

Benzimidazoles feature a fused benzene and imidazole ring system. A relevant example from the evidence is:

Comparison :

- Core Structure: The benzimidazole core introduces a basic nitrogen, altering solubility and protonation behavior compared to quinoline.

- Substituent Impact: The additional chlorine and methyl group in the benzimidazole derivative may enhance steric hindrance, reducing reactivity in nucleophilic substitution reactions relative to the quinoline compound .

Other Brominated Heterocyclic Carboxylic Acids

Examples include brominated thiophene and isoindole derivatives:

| Compound Name | CAS Number | Molecular Formula | Core Structure | |

|---|---|---|---|---|

| 5-Bromothiophene-2-Carboxylic Acid | Not Provided | C₅H₃BrO₂S | Thiophene | |

| 5-Bromoisatoic anhydride | Not Provided | C₈H₄BrNO₃ | Isoindole |

Key Contrasts :

- Aromaticity and Reactivity: Thiophene’s sulfur atom increases electron density, making it more reactive in electrophilic substitutions than quinoline.

- Applications: Brominated thiophenes are often used in organic electronics, whereas quinolines are more common in pharmaceuticals .

Actividad Biológica

5-Bromo-6-fluoroquinoline-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial, anticancer, and anti-inflammatory agent. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Overview of Biological Activity

The biological activity of 5-Bromo-6-fluoroquinoline-2-carboxylic acid can be summarized as follows:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria.

- Anticancer Properties : It demonstrates potential in inhibiting cancer cell growth through various mechanisms, including apoptosis induction.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential.

Antimicrobial Activity

Research indicates that 5-Bromo-6-fluoroquinoline-2-carboxylic acid possesses notable antimicrobial properties. Its mechanism often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Escherichia coli | 1.0 µg/mL | |

| Klebsiella pneumoniae | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1.5 µg/mL |

Anticancer Activity

The anticancer potential of 5-Bromo-6-fluoroquinoline-2-carboxylic acid has been evaluated in several studies. It has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Prostate Cancer

A study investigated the effects of the compound on prostate cancer cells, revealing that it significantly inhibited cell growth in a dose-dependent manner. The underlying mechanism was associated with cell cycle arrest and increased reactive oxygen species (ROS) production.

The mechanism of action for 5-Bromo-6-fluoroquinoline-2-carboxylic acid involves several pathways:

- Inhibition of DNA Gyrase : The compound binds to bacterial DNA gyrase, preventing DNA replication.

- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways leading to cell death.

- Modulation of Inflammatory Pathways : It may inhibit pro-inflammatory cytokines, reducing inflammation.

Research Findings

Recent studies have focused on synthesizing derivatives of 5-Bromo-6-fluoroquinoline-2-carboxylic acid to enhance its biological activity. For instance, modifications at the C-6 position have shown improved efficacy against Mycobacterium tuberculosis (Mtb) and other pathogens.

Table 2: Efficacy of Modified Derivatives

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-6-fluoroquinoline-2-carboxylic acid, and what are the critical reaction conditions?

The synthesis typically involves halogenation and functionalization of the quinoline backbone. For example, bromination and fluorination steps may use selective reagents like N-bromosuccinimide (NBS) or electrophilic fluorinating agents (e.g., Selectfluor®). Carboxylic acid introduction could involve hydrolysis of nitriles or oxidation of methyl groups. Key conditions include inert atmospheres, controlled temperatures (e.g., 0–60°C), and catalysts such as palladium for cross-coupling reactions (e.g., Suzuki-Miyaura for quinoline derivatives) .

Q. How is the purity and structural integrity of 5-Bromo-6-fluoroquinoline-2-carboxylic acid validated in research settings?

Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection (≥97% as per supplier data) . Structural confirmation employs / NMR to identify bromine and fluorine substituents (e.g., NMR for fluorine environments) and mass spectrometry (HRMS) for molecular ion verification. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the primary research applications of this compound in medicinal or materials chemistry?

The quinoline-carboxylic acid scaffold is a key intermediate in drug discovery, particularly for antimicrobial agents (targeting DNA gyrase) and kinase inhibitors. Its halogenated structure enhances binding to hydrophobic pockets in enzymes. Derivatives are also explored in optoelectronic materials due to their conjugated π-systems .

Advanced Research Questions

Q. How do steric and electronic effects of bromine/fluorine substituents influence reactivity in cross-coupling reactions?

Bromine acts as a better leaving group than fluorine, enabling selective substitution at the 5-position. Fluorine’s electronegativity deactivates the quinoline ring, directing electrophilic attacks to specific sites. For example, Suzuki-Miyaura coupling with aryl boronic acids favors the brominated position, while fluorination at the 6-position stabilizes intermediates via inductive effects. Kinetic studies using -NMR can track reaction progress .

Q. What strategies mitigate decomposition or side reactions during storage and handling?

The compound should be stored at 0–6°C under inert conditions to prevent hydrolysis of the carboxylic acid group or halogen loss. Lyophilization enhances stability for long-term storage. Contradictory spectral data (e.g., unexpected peaks in NMR) may arise from trace moisture; rigorous drying of solvents and Schlenk techniques are recommended .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or interactions with biological targets?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking simulations model interactions with proteins (e.g., binding affinity to bacterial topoisomerases). Comparative studies with analogs (e.g., 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid) reveal substituent effects on binding kinetics .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Trace halogenated byproducts (e.g., dehalogenated derivatives) complicate HPLC analysis. Ultra-high-resolution LC-MS or GC-MS with isotopic labeling distinguishes impurities. For example, isotopic patterns in mass spectra help identify bromine-containing contaminants .

Methodological Notes

- Synthesis Optimization : Use Pd(PPh) or SPhos ligands for efficient cross-coupling, with microwave-assisted heating to reduce reaction times .

- Contradiction Management : Discrepancies in melting points or spectral data between batches may indicate polymorphic forms; differential scanning calorimetry (DSC) clarifies phase transitions .

- Safety Protocols : Follow H313/H333 safety guidelines (skin/eye protection, fume hoods) due to potential toxicity of halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.